molecular formula C6H9NO3 B8750578 2-Acetamido-2-vinylacetic acid

2-Acetamido-2-vinylacetic acid

Cat. No. B8750578
M. Wt: 143.14 g/mol
InChI Key: NNVCNLNYKRVMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-vinylacetic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-2-vinylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-vinylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetamido-2-vinylacetic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-acetamidobut-3-enoic acid

InChI

InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3,5H,1H2,2H3,(H,7,8)(H,9,10)

InChI Key

NNVCNLNYKRVMQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (2.50 g, 24.50 mmol) was added slowly into a cooled (-10° C.) solution of vinyl glycine (2.20 g, 21.78 mmol) in AcOH (100 mL). The mixture was stirred at this temperature (30 min) and then at room temperature (3 h). The solution was concentrated repeatedly from H2O. The residue was dissolved in absolute EtOH (200 mL) and then decolorized (norit, 60° C.), and filtered. The filtrate was concentrated in vacuo, and the residue was triturated with Et2O to give 1.70 g (55%) of the desired product as a low melting yellow solid: 1H NMR (DMSO-d6) δ 1.87 (s, C(O)CH3), 4.75 (dd, J=6.2, 7.5 Hz, α-CH), 5.13-5.27 (m, CH=CH2), 5.84-5.96 (m, CH=CH2), 8.24 (d, J=7.5 Hz, NH).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.